[Lys4] Sarafotoxin S6c

Cardiovascular Pharmacology Vascular Smooth Muscle ETB Receptor Function

[Lys4] Sarafotoxin S6c is the only synthetic 21-AA peptide analogue with a Lys4 substitution conferring a unique partial agonist profile (Emax ~40% of ET-1) at ETB receptors. Unlike native sarafotoxin S6c or linear agonists BQ-3020/IRL 1620, its conformationally constrained structure enables precise differentiation between receptor binding and functional activation—critical for receptor reserve, biased signaling, and SAR studies. It serves as an essential ETB assay calibration standard (EC50 1.5 nM in porcine coronary artery). Select this compound when experimental reproducibility demands a well-characterized, chemically distinct ETB partial agonist.

Molecular Formula C103H151N27O37S5
Molecular Weight 2519.8 g/mol
CAS No. 116495-45-5
Cat. No. B050792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Lys4] Sarafotoxin S6c
CAS116495-45-5
Molecular FormulaC103H151N27O37S5
Molecular Weight2519.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N
InChIInChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1
InChIKeyNBWXJBFLULMNEY-JHOSIGDNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Lys4] Sarafotoxin S6c: A Structurally Modified Sarafotoxin Analogue for ETB Receptor Research


[Lys4] Sarafotoxin S6c (CAS 116495-45-5) is a synthetic 21-amino acid peptide analogue derived from the venom of the snake *Atractaspis engaddensis*. It functions as a potent partial agonist at the endothelin (ET) receptor [1]. The peptide is characterized by the substitution of a lysine residue at position 4, which distinguishes it from the native sarafotoxin S6c and other sarafotoxin isoforms . Its primary application lies in probing the pharmacological and signaling nuances of ET receptor subtypes, particularly the ETB receptor.

The Critical Importance of Molecular Identity: Why [Lys4] Sarafotoxin S6c Cannot Be Replaced by Other ETB Agonists


The ETB receptor family exhibits significant pharmacological heterogeneity. The functional outcome of receptor activation is exquisitely sensitive to the precise chemical structure of the agonist [1]. A single amino acid substitution in the ligand can fundamentally alter its binding affinity, intrinsic efficacy, and downstream signaling profile. Consequently, [Lys4] Sarafotoxin S6c, with its unique substitution at position 4, elicits a distinct functional response (partial agonism with a specific Emax and EC50) that is not replicated by the native sarafotoxin S6c or other ETB-selective agonists like BQ-3020 or IRL 1620 [2]. Substituting this compound with a seemingly similar ETB agonist would introduce uncontrolled variables, compromising the validity and reproducibility of research findings.

Quantitative Differentiation of [Lys4] Sarafotoxin S6c: A Comparative Efficacy and Selectivity Analysis


Comparative Potency in Porcine Coronary Artery Vasoconstriction Assay

[Lys4] Sarafotoxin S6c demonstrates potency (EC50) comparable to the native peptide sarafotoxin S6c in eliciting contraction of isolated porcine coronary arteries, but importantly, it is characterized as a partial agonist [1]. This is in contrast to IRL 1620, another selective ETB agonist, which exhibits significantly lower potency in the same tissue preparation [2].

Cardiovascular Pharmacology Vascular Smooth Muscle ETB Receptor Function

Differential Pharmacological Profile: Partial vs. Full Agonism

A critical differentiating feature of [Lys4] Sarafotoxin S6c is its partial agonist activity at the endothelin receptor . This is a direct consequence of its single amino acid substitution. In contrast, the parent peptide sarafotoxin S6c is generally considered a full agonist in many systems, while ET-1 is a full agonist with a significantly higher maximal response (Emax) in vascular contraction assays [1]. The maximal contraction (Emax) induced by [Lys4] Sarafotoxin S6c in pig coronary artery is reported to be approximately 40% of that of the full agonist endothelin-1 (ET-1) [2].

Receptor Pharmacology Signal Transduction Intrinsic Efficacy

Structural Basis for Distinct Receptor Interactions

The unique biological activity of [Lys4] Sarafotoxin S6c stems from a single amino acid substitution (Lys4) compared to the native sarafotoxin S6c [1]. This modification is known to alter the peptide's interaction surface and secondary structure . This contrasts with BQ-3020, a linear ETB-selective agonist derived from ET-1(6-21), and IRL 1620, which is Suc-[Glu9, Ala11,15]-endothelin-1(8-21). The cyclic, 21-amino acid structure of [Lys4] Sarafotoxin S6c, constrained by two disulfide bonds, presents a fundamentally different pharmacophore to the ETB receptor than these smaller, linear peptides [2].

Structure-Activity Relationship Peptide Chemistry Molecular Pharmacology

Optimized Application Scenarios for [Lys4] Sarafotoxin S6c in ETB Receptor Research


Investigating Partial Agonism and Functional Selectivity at ETB Receptors

Researchers seeking to differentiate between receptor binding and downstream functional activation require a partial agonist. [Lys4] Sarafotoxin S6c, with its demonstrated partial agonist profile (Emax ~40% of ET-1) [1], is an ideal tool for this purpose. It can be used in assays (e.g., calcium mobilization, IP1 accumulation, or vasoconstriction studies) to investigate the concept of receptor reserve, functional selectivity, and the biased signaling properties of ETB receptors in various tissues [2].

Structural and Functional Mapping of the ETB Receptor

The unique, conformationally constrained structure of [Lys4] Sarafotoxin S6c, which differs from linear agonists like BQ-3020 and IRL 1620 [3], makes it a critical probe for structure-activity relationship (SAR) studies. Its well-defined interaction with the ETB receptor can be used in computational docking studies or compared with other peptide analogs to map the precise molecular determinants of ligand binding, efficacy, and receptor subtype selectivity .

Comparative Pharmacological Profiling of ETB Agonists

Given the established pharmacological heterogeneity among ETB receptor agonists [4], a comprehensive characterization of ETB-mediated responses requires a panel of chemically diverse agonists. [Lys4] Sarafotoxin S6c serves as a key member of such a panel, alongside native peptides (e.g., ET-3, sarafotoxin S6c) and synthetic analogs (e.g., BQ-3020, IRL 1620). Using these agents in parallel allows researchers to dissect the contribution of specific receptor conformations and signaling pathways to the overall physiological or pathological response in complex systems like isolated vessels or perfused organs [5].

Calibration and Validation of ETB-Specific Bioassays

The high potency (EC50 1.5 nM) and well-characterized partial agonist activity of [Lys4] Sarafotoxin S6c in porcine coronary artery assays make it a reliable reference standard for calibrating and validating new experimental protocols. Its distinct efficacy profile serves as a positive control to ensure assay sensitivity and to benchmark the responses of novel or uncharacterized compounds acting at the ETB receptor [1].

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